(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide
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Overview
Description
(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a 3-chlorophenyl group and a butyl group, connected to a cyanopropenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the cyanopropenamide moiety via a condensation reaction with an appropriate nitrile compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where the 3-chlorophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-butyl-3-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide: Similar structure but with a 4-chlorophenyl group.
(2E)-N-butyl-3-[4-(3-fluorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide: Similar structure but with a 3-fluorophenyl group.
Uniqueness
(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide is unique due to the specific positioning of the 3-chlorophenyl group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O/c1-2-3-7-21-18(24)15(13-20)14-22-8-10-23(11-9-22)17-6-4-5-16(19)12-17/h4-6,12,14H,2-3,7-11H2,1H3,(H,21,24)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCAHNNDKRFQBH-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CN1CCN(CC1)C2=CC(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/N1CCN(CC1)C2=CC(=CC=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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